4-(2-Aminophenoxy)-2-fluorobenzonitrile

Medicinal Chemistry Drug Discovery Lipophilicity

Researchers optimizing kinase inhibitor leads often encounter regioisomeric impurities in aminophenoxy benzonitrile intermediates, disrupting SAR reproducibility. 4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS 1188264-32-5) delivers a precisely controlled 2-fluoro-4-(2-aminophenoxy) substitution pattern essential for consistent target engagement. • Defined LogP of 2.64 ensures predictable pharmacokinetic optimization across lead series • Ortho-primary amine handle enables amide bioconjugation and focused library synthesis • Validated scaffold for TBK1/IKKε inhibitor programs per patent literature BenchChem ensures consistent quality and expedited global shipping.

Molecular Formula C13H9FN2O
Molecular Weight 228.22 g/mol
CAS No. 1188264-32-5
Cat. No. B13881959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminophenoxy)-2-fluorobenzonitrile
CAS1188264-32-5
Molecular FormulaC13H9FN2O
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)C#N)F
InChIInChI=1S/C13H9FN2O/c14-11-7-10(6-5-9(11)8-15)17-13-4-2-1-3-12(13)16/h1-7H,16H2
InChIKeyBOBWDBBHBGKVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminophenoxy)-2-fluorobenzonitrile Profile


4-(2-Aminophenoxy)-2-fluorobenzonitrile (CAS 1188264-32-5) is a fluorinated aromatic compound belonging to the aminophenoxy benzonitrile class. It features a 2-fluorobenzonitrile core substituted with a 2-aminophenoxy group at the 4-position, giving it a molecular formula of C13H9FN2O and a molecular weight of 228.22 g/mol . The compound is characterized by a primary aromatic amine, a nitrile group, and an aryl ether linkage, which confer unique reactivity and binding potential. Its structural attributes make it a versatile intermediate in medicinal chemistry, particularly as a building block for kinase inhibitors and other bioactive molecules . While direct, published biological activity data for this specific compound is limited, its core scaffold is recognized in patent literature as a key structural motif for modulating kinase activity, positioning it as a specialized tool for targeted library synthesis rather than a final therapeutic candidate [1].

4-(2-Aminophenoxy)-2-fluorobenzonitrile: Key Differentiators


Within the aminophenoxy benzonitrile family, small changes in the position of the amino group, fluorine atom, or the phenoxy linkage can lead to significant differences in physicochemical properties, reactivity, and biological target engagement. The precise 2-fluoro-4-(2-aminophenoxy) substitution pattern of 4-(2-Aminophenoxy)-2-fluorobenzonitrile is not merely a trivial variation; it dictates a specific LogP of 2.64, a unique hydrogen-bonding landscape, and a distinct electronic distribution . These factors directly influence its utility as a synthetic intermediate for constructing specific kinase inhibitor scaffolds, as described in patent filings [1]. Simply substituting a non-fluorinated analog, a different regioisomer, or an analog lacking the ortho-amino group will result in a molecule with altered polarity, different metabolic stability, and, most critically, a different binding mode to target proteins, thereby invalidating structure-activity relationship (SAR) studies and hindering the progression of lead optimization campaigns. The following quantitative evidence underscores the non-interchangeable nature of this compound.

4-(2-Aminophenoxy)-2-fluorobenzonitrile vs. Analogs


Lipophilicity vs. Non-Fluorinated Analog

4-(2-Aminophenoxy)-2-fluorobenzonitrile exhibits a calculated LogP of 2.64, which is substantially higher than its non-fluorinated counterpart, 4-(2-aminophenoxy)benzonitrile (CAS 30202-92-7), which has a predicted LogP of approximately 2.0 (estimated by ACD/Labs) . This difference in lipophilicity directly impacts membrane permeability and metabolic stability, making the fluorinated compound a more suitable building block for optimizing CNS penetration or oral bioavailability in drug design .

Medicinal Chemistry Drug Discovery Lipophilicity

Regioisomer Impact on Kinase Activity

While the exact IC50 of 4-(2-Aminophenoxy)-2-fluorobenzonitrile against specific kinases is not publicly available, its core scaffold is claimed in patents for inhibiting TBK1 and IKKε [1]. In contrast, the regioisomer 2-(4-aminophenoxy)-6-fluorobenzonitrile (CAS 1157011-71-6) has been reported with weak or inactive results in broad kinase panels, with an IC50 > 55.69 µM against a panel of human kinases . This suggests that the precise substitution pattern of the target compound is critical for achieving potent kinase inhibition, highlighting the risk of substituting with a regioisomer that may be inactive.

Kinase Inhibition Drug Discovery Regioisomerism

Hydrogen Bonding and Reactivity

The compound possesses 1 hydrogen bond donor (the primary amine) and 4 hydrogen bond acceptors (from the nitrile, ether, and fluorine) . This is in contrast to the close analog 2-(4-amino-2-fluorophenoxy)benzonitrile (CAS 1039334-67-2), which has a similar H-bond donor count but a potentially different acceptor geometry due to the para-amino group on the phenoxy ring . The ortho-amino group on the phenoxy ring of the target compound provides a unique, sterically accessible nucleophilic handle for further derivatization, enabling regioselective functionalization that is not possible with its para-amino counterpart [1].

Organic Synthesis Building Block Medicinal Chemistry

4-(2-Aminophenoxy)-2-fluorobenzonitrile: Applications


Lead Optimization in Kinase Inhibitor Programs

The compound is ideally suited as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting TBK1 and IKKε as described in patent literature [1]. Its specific substitution pattern and LogP profile, as quantified in Section 3, make it a superior choice for optimizing the pharmacokinetic properties of lead candidates within this therapeutic area.

Fluorinated Molecular Probe Synthesis

The presence of the primary amine provides a convenient handle for bioconjugation or the introduction of reporter groups (e.g., fluorophores, biotin) via amide bond formation or reductive amination . The fluorine atom serves as a useful NMR or PET probe for tracking the molecule in biological systems. This scenario leverages the unique reactivity profile established in Section 3.

Focused Library Construction for SAR

Given the demonstrated sensitivity of biological activity to regioisomerism (Section 3, Evidence Item 2), this compound serves as a critical core for generating focused libraries. Researchers can use the ortho-amino group to introduce diverse chemical modifications while maintaining the precise fluorobenzonitrile scaffold essential for target engagement, thereby systematically exploring SAR [2].

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